molecular formula C10H11ClN2O2 B6607169 1,2-dimethyl-1H-1,3-benzodiazole-4-carboxylicacidhydrochloride CAS No. 2839139-40-9

1,2-dimethyl-1H-1,3-benzodiazole-4-carboxylicacidhydrochloride

Cat. No.: B6607169
CAS No.: 2839139-40-9
M. Wt: 226.66 g/mol
InChI Key: AISGOKQOIXHLAZ-UHFFFAOYSA-N
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Description

1,2-dimethyl-1H-1,3-benzodiazole-4-carboxylicacidhydrochloride is a heterocyclic compound that belongs to the class of benzimidazoles Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-dimethyl-1H-1,3-benzodiazole-4-carboxylicacidhydrochloride typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The scalability of the synthesis process is crucial for its application in pharmaceuticals and other industries.

Chemical Reactions Analysis

Types of Reactions

1,2-dimethyl-1H-1,3-benzodiazole-4-carboxylicacidhydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

1,2-dimethyl-1H-1,3-benzodiazole-4-carboxylicacidhydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Used in the production of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 1,2-dimethyl-1H-1,3-benzodiazole-4-carboxylicacidhydrochloride involves its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in critical biological pathways. For example, benzimidazoles are known to inhibit tubulin polymerization, which is essential for cell division . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound of 1,2-dimethyl-1H-1,3-benzodiazole-4-carboxylicacidhydrochloride.

    2-Methylbenzimidazole: A similar compound with one methyl group.

    4-Methylbenzimidazole: Another similar compound with a methyl group at a different position.

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of two methyl groups and a carboxylic acid moiety can enhance its interaction with biological targets and improve its solubility and stability .

Properties

IUPAC Name

1,2-dimethylbenzimidazole-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2.ClH/c1-6-11-9-7(10(13)14)4-3-5-8(9)12(6)2;/h3-5H,1-2H3,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AISGOKQOIXHLAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2N1C)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.66 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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